molecular formula C27H40Cl2N2O4 B14720793 2',4'-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride CAS No. 21263-35-4

2',4'-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride

Cat. No.: B14720793
CAS No.: 21263-35-4
M. Wt: 527.5 g/mol
InChI Key: GDSCMQMDMGDXOS-UHFFFAOYSA-N
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Description

2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’-dimethoxypropiophenone and beta-isobutoxyphenethylamine.

    Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between 2’,4’-dimethoxypropiophenone and beta-isobutoxyphenethylamine under controlled conditions.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the desired piperazine derivative.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

    Dihydrochloride Formation: The compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone
  • 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone monohydrochloride

Uniqueness

2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

21263-35-4

Molecular Formula

C27H40Cl2N2O4

Molecular Weight

527.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C27H38N2O4.2ClH/c1-27(2,3)33-26(19-21-9-7-6-8-10-21)29-17-15-28(16-18-29)14-13-24(30)23-12-11-22(31-4)20-25(23)32-5;;/h6-12,20,26H,13-19H2,1-5H3;2*1H

InChI Key

GDSCMQMDMGDXOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=C(C=C(C=C3)OC)OC.Cl.Cl

Origin of Product

United States

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